molecular formula C14H12FNO2 B14557080 Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)- CAS No. 62063-96-1

Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)-

Cat. No.: B14557080
CAS No.: 62063-96-1
M. Wt: 245.25 g/mol
InChI Key: ODAYMWFENYAZII-UHFFFAOYSA-N
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Description

Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)- is an organic compound with the molecular formula C14H12FNO2 This compound is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom and a hydroxy group, and the amide nitrogen is bonded to a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)- typically involves the following steps:

    Nitration: The starting material, 4-fluorobenzamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydroxylation: The amine group is converted to a hydroxy group through a hydroxylation reaction.

    Amidation: Finally, the hydroxy group is reacted with 2-methylphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-N-(2-methylphenyl)benzamide.

    Reduction: Regeneration of Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)-.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(2-fluorophenyl)-4-fluoro-: Similar structure but lacks the hydroxy group.

    Benzamide, N-(4-methylphenyl)-: Similar structure but lacks the fluorine and hydroxy groups.

    Benzamide, N-ethyl-N-(3-methylphenyl)-4-fluoro-: Similar structure but has an ethyl group instead of a hydroxy group.

Uniqueness

Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)- is unique due to the presence of both the fluorine and hydroxy groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62063-96-1

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

4-fluoro-N-hydroxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H12FNO2/c1-10-4-2-3-5-13(10)16(18)14(17)11-6-8-12(15)9-7-11/h2-9,18H,1H3

InChI Key

ODAYMWFENYAZII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C(=O)C2=CC=C(C=C2)F)O

Origin of Product

United States

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